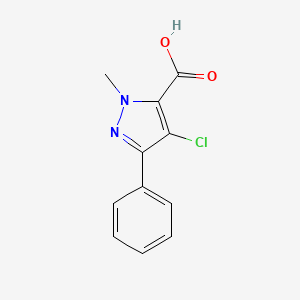

4-クロロ-1-メチル-3-フェニル-1H-ピラゾール-5-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid” is an organic compound with the molecular formula C7H9ClN2O2 . It is also known as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of this compound typically involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base . This results in 4-chloro-3-ethyl-1-methylpyrazole. Then, using formic acid as a reagent and catalyst, the 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring substituted with a chlorine atom, an ethyl group, and a methyl group . The molecular weight is 188.61 .Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by the reactivity of the pyrazole ring. The chlorine atom on the pyrazole ring can participate in various substitution reactions .Physical and Chemical Properties Analysis

This compound has a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), and a flash point of 159.1°C . Its vapor pressure is 3.55E-05mmHg at 25°C, and it has a refractive index of 1.587 .科学的研究の応用

抗リーシュマニア薬および抗マラリア薬活性

ピラゾール含有化合物、4-クロロ-1-メチル-3-フェニル-1H-ピラゾール-5-カルボン酸を含む、は、強力な抗リーシュマニア薬および抗マラリア薬活性を含む、さまざまな薬理学的効果で知られています . 例えば、化合物13は、ヒドラジン結合ピラゾール誘導体であり、優れた抗前鞭毛体活性を示しました . さらに、化合物14および15は、Plasmodium bergheiに対して有意な阻害効果を示しました .

分子ドッキング研究

これらの化合物の抗リーシュマニア活性を正当化するために、分子ドッキング研究が実施されました。 例えば、化合物13は、LmPTR1ポケット(活性部位)に望ましい適合パターンを持ち、低い結合自由エネルギーを特徴としています .

腐食阻害

4-クロロ-1-メチル-3-フェニル-1H-ピラゾール-5-カルボン酸とその誘導体は、攻撃的な酸性環境における軟鋼の腐食防止特性について研究されています . これらの化合物は、混合型阻害剤として作用し、金属表面に吸着します .

D-アミノ酸オキシダーゼ阻害

3-メチルピラゾール-5-カルボン酸は、関連化合物であり、強力で選択的なD-アミノ酸オキシダーゼ(DAO)阻害剤であり、D-セリンによって誘発される酸化ストレスからDAO細胞を保護します .

ピラゾロキノリンの合成

5-アミノピラゾールと、4-クロロ-1-メチル-3-フェニル-1H-ピラゾール-5-カルボン酸を含む、芳香族カルボン酸のo-ハロゲン誘導体の反応は、ピラゾロキノリンの合成においていくつかの重要性を持っています .

作用機序

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways, but the exact pathways and downstream effects would depend on the specific targets of the compound .

Pharmacokinetics

These properties would determine the bioavailability of the compound, which is crucial for its efficacy .

Result of Action

The effects would depend on the specific targets of the compound and the biochemical pathways it affects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. These factors could include temperature, pH, presence of other compounds, and specific conditions within the body .

Safety and Hazards

This compound should be treated as an organic compound. Proper handling includes wearing protective gloves and goggles . Avoid prolonged or frequent contact with the compound, and avoid inhaling its dust or solution . It should be stored in a sealed container, away from oxidizing agents and strong acids or bases . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical help .

将来の方向性

Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects and are being studied for their potential as antileishmanial and antimalarial agents . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

生化学分析

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitutions on the pyrazole ring .

Cellular Effects

Pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

4-chloro-2-methyl-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)8(12)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIRZKCBAARSEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride](/img/structure/B2437414.png)

![2-[(Dimethylamino)methyl]quinazoline-4-thiol](/img/structure/B2437415.png)

![1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2437416.png)

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2437417.png)

![2-Fluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2437425.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2437427.png)

![N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2437432.png)

![4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2437433.png)